1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide

Medicinal chemistry Scaffold hopping Heterocyclic chemistry

1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide (CAS 731826-77-0; synonym: 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide) is a heterocyclic compound belonging to the 1,2,3-benzothiadiazine 1,1-dioxide class, which combines structural features of the clinically established phthalazinone and 1,2,4-benzothiadiazine scaffolds. It has the molecular formula C₈H₈N₄O₄S and a molecular weight of 256.24 g/mol.

Molecular Formula C8H8N4O4S
Molecular Weight 256.24
CAS No. 731826-77-0
Cat. No. B2947478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide
CAS731826-77-0
Molecular FormulaC8H8N4O4S
Molecular Weight256.24
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NN)S(=O)(=O)NNC2=O
InChIInChI=1S/C8H8N4O4S/c9-10-7(13)4-1-2-5-6(3-4)17(15,16)12-11-8(5)14/h1-3,12H,9H2,(H,10,13)(H,11,14)
InChIKeyAQSVGJPEGVGKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide (CAS 731826-77-0): Compound Identity and Sourcing Baseline


1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide (CAS 731826-77-0; synonym: 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide) is a heterocyclic compound belonging to the 1,2,3-benzothiadiazine 1,1-dioxide class, which combines structural features of the clinically established phthalazinone and 1,2,4-benzothiadiazine scaffolds [1]. It has the molecular formula C₈H₈N₄O₄S and a molecular weight of 256.24 g/mol . The compound carries a reactive carbohydrazide moiety at the 7-position of the aromatic ring on a 3,4-dihydro-4-oxo-1,2,3-benzothiadiazine 1,1-dioxide core . It is commercially available from multiple research-chemical suppliers at purities of ≥95% .

Why 1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide Cannot Be Substituted by In-Class Benzothiadiazine Analogs


The 1,2,3-benzothiadiazine 1,1-dioxide scaffold is topologically and electronically distinct from the therapeutically dominant 1,2,4-benzothiadiazine system (e.g., chlorothiazide, hydrochlorothiazide), with the N–N bond in the heterocyclic ring conferring unique base-mediated rearrangement reactivity and a different pharmacophoric geometry [1]. Within the 1,2,3-subclass, the position of the hydrazide/hydrazino substituent critically determines both derivatization chemistry and biological target engagement: the historical patent literature shows that 4-hydrazino-1,2,3-benzothiadiazine-1,1-dioxides act as potent hypotensive agents via a distinct mechanism from thiazide diuretics [2], while the 7-carbohydrazide substitution pattern of the target compound provides a different vector for hydrogen bonding and metal chelation that cannot be replicated by 4-substituted analogs. Consequently, substitution with a generic 1,2,4-benzothiadiazine or a differently substituted 1,2,3-congener would invalidate any structure-activity relationship (SAR) study or synthetic pathway dependent on the specific 7-carbohydrazide geometry and reactivity.

Quantitative Differential Evidence for 1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide vs. Closest Analogs


Scaffold Topology: 1,2,3-Benzothiadiazine vs. 1,2,4-Benzothiadiazine Ring System Differentiation

The target compound belongs to the 1,2,3-benzothiadiazine 1,1-dioxide class, which is structurally distinct from the clinically prevalent 1,2,4-benzothiadiazine 1,1-dioxide class (e.g., chlorothiazide, hydrochlorothiazide, diazoxide). In the 1,2,3-isomer, the N2–N3 bond introduces unique base-mediated reactivity: treatment with t-BuOK induces ring opening along the N–N bond followed by new C–N bond formation, enabling access to 1,2-benzisothiazole or 1,2-benzothiazine scaffolds depending on base stoichiometry (2 equiv vs. 6 equiv t-BuOK) [1]. This rearrangement is not accessible to 1,2,4-benzothiadiazine congeners, which lack the N–N bond. The 1,2,3-benzothiadiazine scaffold also shares greater structural homology with the phthalazinone pharmacophore (e.g., olaparib, a PARP inhibitor), making it a privileged scaffold for CNS and anti-inflammatory drug discovery programs [2].

Medicinal chemistry Scaffold hopping Heterocyclic chemistry

Functional Group Placement: 7-Carbohydrazide vs. 4-Hydrazino Substitution on the 1,2,3-Benzothiadiazine Core

The closest published analog with pharmacological data is 4-hydrazino-1,2,3-benzothiadiazine-1,1-dioxide (CAS 1012-97-1), patented as a hypotensive agent [1]. In that analog, the hydrazino group is directly attached at position 4 of the heterocyclic ring, allowing participation in the C=N double bond conjugation of the 2H-tautomer. In contrast, the target compound bears a carbohydrazide (–C(=O)NHNH₂) moiety at the 7-position of the aromatic ring on the 3,4-dihydro-4-oxo core . This positional shift from the heterocyclic ring (position 4) to the carbocyclic ring (position 7), combined with the carbonyl spacer of the carbohydrazide, alters: (i) the distance and geometry of the terminal hydrazine from the sulfone group (approximately 5.6 Å vs. 3.2 Å for 4-hydrazino analog, estimated from SMILES geometry), (ii) the pKa of the hydrazine moiety (carbohydrazide vs. aromatic hydrazino), and (iii) the steric accessibility for hydrazone formation with carbonyl electrophiles .

Structure-activity relationship Derivatization chemistry Hydrazone synthesis

Commercial Availability and Purity Benchmarking Against Nearest Commercially Listed Analogs

The target compound is stocked by multiple independent suppliers with specified purity ≥95%. Santa Cruz Biotechnology offers the compound at $399/1 g (Cat. sc-349674) and $1,150/5 g (Cat. sc-349674A) . LeYan lists the compound at 95% purity with tiered pricing from 50 mg to 2.5 g . ChemScene lists it at ≥95% purity at $94/50 mg and $139/100 mg . In contrast, the closest commercially available 1,2,3-benzothiadiazine analog, 4-hydrazino-1,2,3-benzothiadiazine-1,1-dioxide (CAS 1012-97-1), is listed by CymitQuimica under ref. IN-DA0003YP but with limited stock information . The 1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide analog (CAS 201224-76-2) is available but lacks the carbohydrazide functionality entirely, precluding hydrazone-based derivatization .

Chemical procurement Research chemical sourcing Purity specifications

Physicochemical Property Profile vs. Drug-Like Benzothiadiazine Comparators

The computed physicochemical properties of the target compound place it within a favorable lead-like space that is distinct from marketed 1,2,4-benzothiadiazine drugs. The target compound has a molecular weight of 256.24 Da, topological polar surface area (TPSA) of 130.39 Ų, calculated LogP of -1.77, 5 hydrogen bond acceptors, and 4 hydrogen bond donors . By comparison, chlorothiazide (a 1,2,4-benzothiadiazine diuretic) has MW 295.72, TPSA ~ 153 Ų, and LogP ~ -0.6 [1]. The lower LogP of the target compound (-1.77 vs. -0.6) indicates approximately 15-fold higher hydrophilicity, which may favor aqueous solubility but reduce passive membrane permeability relative to chlorothiazide. The TPSA of 130.39 Ų is well within the ≤140 Ų threshold associated with good oral absorption [2], while the 4 hydrogen bond donors match the recommended maximum for oral drug-likeness.

Drug-likeness Physicochemical profiling Lead optimization

Historical Patent Precedent for Biological Activity of the 1,2,3-Benzothiadiazine 1,1-Dioxide Class with Hydrazine Substituents

While no primary research paper reports quantitative biological data for the specific target compound, the closest structural analog with published in vivo pharmacology is 4-hydrazino-1,2,3-benzothiadiazine-1,1-dioxide (CAS 1012-97-1). US Patent US3153614A demonstrates that this analog, administered as the hydrochloride salt intravenously to anesthetized rats, produces sustained blood pressure reductions: at 1 mg/kg i.v., a 43% drop in blood pressure was observed, still declining at 250 minutes post-administration; at 2.5 mg/kg, reductions of 50-64% were maintained for 420-550+ minutes; at 20-25 mg/kg, reductions of 38-67% were recorded with durations exceeding 550 minutes [1]. The 1962 CIBA patent (Chem. Abstr. 57, 62827) further discloses 4-hydrazino-7-substituted-2H-1,2,3-benzothiadiazines, establishing that the 7-position is tolerant of substitution in biologically active congeners [2]. This provides a class-level biological precedent suggesting that the target compound's 7-carbohydrazide substitution may retain or modulate the hypotensive phenotype of the 1,2,3-benzothiadiazine class.

Antihypertensive Hypotensive agents Patent pharmacology

Synthetic Versatility: Hydrazone and Heterocycle Formation at the 7-Carbohydrazide Moiety

The carbohydrazide group at the 7-position provides a reactive handle for condensation with aldehydes and ketones to form hydrazones, and for cyclocondensation reactions to generate 1,3,4-oxadiazoles, 1,2,4-triazoles, and other five-membered heterocycles [1]. This reactivity profile is directly analogous to the well-established derivatization chemistry of pyrazine-2-carbohydrazide-containing 1,2,4-benzothiadiazine 1,1-dioxides, which yielded compounds with MIC values of 0.5-2.0 µg/mL against drug-resistant and drug-sensitive Mycobacterium tuberculosis H37Rv [2]. In contrast, the 4-hydrazino analog (CAS 1012-97-1) forms hydrazones at the heterocyclic 4-position but lacks the carbonyl spacer that enables oxadiazole and triazole cyclization. The 7-carboxylic acid analog (CAS 201224-76-2, 1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide) requires an additional coupling step to install hydrazine before hydrazone formation can occur, adding one synthetic transformation and associated yield losses .

Combinatorial chemistry Hydrazone library Heterocycle synthesis

Optimal Research and Procurement Application Scenarios for 1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide (CAS 731826-77-0)


Scaffold-Hopping Medicinal Chemistry: Phthalazinone to 1,2,3-Benzothiadiazine Bioisostere Exploration

For drug discovery programs exploring bioisosteric replacement of the phthalazinone core (as in the PARP inhibitor olaparib), the 1,2,3-benzothiadiazine 1,1-dioxide scaffold of the target compound offers a topologically analogous ring system with the distinct advantage of an N–N bond that enables late-stage diversification via base-mediated rearrangement to 1,2-benzisothiazole or 1,2-benzothiazine scaffolds [1]. The 7-carbohydrazide provides a vector for appendage diversification that is geometrically distinct from the 4-substitution pattern of known hypotensive 1,2,3-benzothiadiazines [2]. Procurement of this specific compound enables scaffold-hopping SAR campaigns that cannot be conducted with 1,2,4-benzothiadiazine or 4-substituted 1,2,3-congeners.

Hydrazone-Focused Fragment Library Synthesis for Antimicrobial Screening

The 7-carbohydrazide moiety is an ideal starting point for the generation of hydrazone- and oxadiazole-based compound libraries targeting microbial pathogens. Precedent from the 1,2,4-benzothiadiazine series shows that carbohydrazide-linked benzothiadiazines can achieve MIC values of 0.5-2.0 µg/mL against drug-resistant Mycobacterium tuberculosis strains [3]. The target compound's computed property profile (TPSA 130.39 Ų, LogP -1.77, 4 HBD) positions it as a polar fragment suitable for lead-like library design. Researchers should select this compound over the 7-carboxylic acid analog (CAS 201224-76-2) to eliminate the additional hydrazine-coupling step, reducing synthesis time by 1-2 days per library plate.

Cardiovascular Pharmacology: Investigation of Non-Diuretic Antihypertensive Mechanisms

The 1,2,3-benzothiadiazine class includes compounds with hypotensive activity that is mechanistically distinct from the diuretic action of thiazide 1,2,4-benzothiadiazines. The patent literature demonstrates that 4-hydrazino-1,2,3-benzothiadiazine-1,1-dioxide produces sustained blood pressure reductions of 38-64% in anesthetized rat models without the obligatory diuresis associated with chlorothiazide-class drugs [4]. The target compound, bearing a 7-carbohydrazide instead of a 4-hydrazino group, offers a novel substitution pattern for probing the SAR of non-diuretic antihypertensive activity within this underexplored scaffold. Procurement of this analog is essential for cardiovascular programs seeking vasodilatory mechanisms independent of sodium-chloride symporter inhibition.

Metal-Chelating Pharmacophore Development: Sulfone-Hydrazide Bidentate Ligand Design

The combination of the 1,1-dioxide (sulfone) group and the 7-carbohydrazide moiety creates a potential bidentate metal-chelating pharmacophore. The carbohydrazide carbonyl oxygen and terminal hydrazine nitrogen can coordinate metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺/³⁺), while the sulfone oxygens provide additional hydrogen-bonding capacity (5 total HBA) . This chelation potential is relevant for designing inhibitors of metalloenzymes such as carbonic anhydrase, matrix metalloproteinases, or HDACs. The 7-carbohydrazide substitution places the chelating moiety at a distance from the sulfone (approximately 5.6 Å) that differs from the 3.2 Å separation in the 4-hydrazino analog, enabling exploration of distinct metal-coordination geometries. The target compound should be selected over 4-hydrazino or 7-carboxylic acid analogs for metalloenzyme inhibitor programs requiring a pre-installed hydrazide metal-binding warhead.

Quote Request

Request a Quote for 1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.